molecular formula C9H7ClN2O2 B13033500 5-Chloro-8-methoxycinnolin-4-ol

5-Chloro-8-methoxycinnolin-4-ol

Cat. No.: B13033500
M. Wt: 210.62 g/mol
InChI Key: LMDXHAUAFJUPRW-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxycinnolin-4-ol is a cinnoline derivative characterized by a bicyclic aromatic structure containing two adjacent nitrogen atoms. The compound features a hydroxyl group at position 4, a chlorine atom at position 5, and a methoxy group at position 6. Cinnoline derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive quinoline and isoquinoline scaffolds .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-8-methoxy-1H-cinnolin-4-one

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-3-2-5(10)8-6(13)4-11-12-9(7)8/h2-4H,1H3,(H,12,13)

InChI Key

LMDXHAUAFJUPRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxycinnolin-4-ol typically involves the chlorination of a precursor compound followed by methoxylation and hydroxylation. One common method involves the use of 4-chloro-2-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cinnoline derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous-flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxycinnolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted cinnoline derivatives .

Scientific Research Applications

5-Chloro-8-methoxycinnolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects. For example, it may inhibit DNA replication enzymes, thereby exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

4-Hydroxy-8-methoxycinnoline

  • Molecular Formula : C₉H₈N₂O₂
  • Average Mass : 208.17 g/mol
  • Key Differences: Lacks the chlorine atom at position 5. The absence of chlorine reduces molecular weight by ~14.45 g/mol and decreases lipophilicity (ClogP ≈ 1.2 vs. ~1.8 for the chlorinated analog).
  • Implications : Chlorine introduction at position 5 likely enhances electrophilic substitution reactivity and alters binding affinity in biological targets .

5-Chloro-8-methoxy-2-methylquinolin-4-ol

  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Average Mass : 223.66 g/mol
  • Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. cinnoline (two adjacent nitrogen atoms). Additional methyl group at position 2 increases steric bulk and molecular mass.
  • Implications: Quinoline derivatives generally exhibit higher aromatic stability and lower dipole moments than cinnolines. The methyl group may reduce solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) compared to unmethylated cinnolines .

4-Amino-5-chloro-8-methoxyquinoline

  • Molecular Formula : C₁₀H₉ClN₂O
  • Average Mass : 208.64 g/mol
  • Key Differences: Amino group at position 4 replaces the hydroxyl group. The amino group increases basicity (pKa ~5.5 vs. ~8.5 for hydroxyl derivatives) and alters hydrogen-bonding capacity.
  • Implications: Amino substitution enhances nucleophilicity at position 4, making it more reactive in coupling reactions. Reduced acidity compared to hydroxylated analogs may impact metal chelation properties .

Comparative Data Table

Compound Name Core Structure Molecular Formula Average Mass (g/mol) Key Substituents
5-Chloro-8-methoxycinnolin-4-ol Cinnoline C₉H₇ClN₂O₂ 222.62 4-OH, 5-Cl, 8-OCH₃
4-Hydroxy-8-methoxycinnoline Cinnoline C₉H₈N₂O₂ 208.17 4-OH, 8-OCH₃
5-Chloro-8-methoxy-2-methylquinolin-4-ol Quinoline C₁₁H₁₀ClNO₂ 223.66 4-OH, 2-CH₃, 5-Cl, 8-OCH₃
4-Amino-5-chloro-8-methoxyquinoline Quinoline C₁₀H₉ClN₂O 208.64 4-NH₂, 5-Cl, 8-OCH₃

Research Findings and Implications

  • Chlorine Substitution: The addition of chlorine at position 5 in cinnoline derivatives is hypothesized to increase metabolic stability and membrane permeability due to enhanced lipophilicity .
  • Functional Group Effects: Hydroxyl groups enhance solubility but reduce bioavailability, whereas amino groups improve reactivity in synthetic modifications .

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